3-Nitro-4-(propan-2-ylamino)chromen-2-one
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Overview
Description
3-Nitro-4-(propan-2-ylamino)chromen-2-one is a chemical compound with the molecular formula C12H12N2O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 3-Nitro-4-(propan-2-ylamino)chromen-2-one can be achieved through several methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .
Chemical Reactions Analysis
3-Nitro-4-(propan-2-ylamino)chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Nitro-4-(propan-2-ylamino)chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other biologically active compounds. In biology and medicine, it has been studied for its potential antimicrobial, antioxidant, and anticancer properties . Additionally, it finds applications in the industry as a component in the production of optical brighteners, photosensitizers, and fluorescent dyes .
Mechanism of Action
The mechanism of action of 3-Nitro-4-(propan-2-ylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its antioxidant properties are due to its capacity to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
3-Nitro-4-(propan-2-ylamino)chromen-2-one can be compared with other similar compounds such as 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl and 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
Molecular Formula |
C12H12N2O4 |
---|---|
Molecular Weight |
248.23g/mol |
IUPAC Name |
3-nitro-4-(propan-2-ylamino)chromen-2-one |
InChI |
InChI=1S/C12H12N2O4/c1-7(2)13-10-8-5-3-4-6-9(8)18-12(15)11(10)14(16)17/h3-7,13H,1-2H3 |
InChI Key |
GDCGRBNWABDDJJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CC(C)NC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
solubility |
26.4 [ug/mL] |
Origin of Product |
United States |
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